(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide
Description
The compound (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a stereochemically complex molecule featuring a thioureido linkage, a dimethylamino-substituted cyclohexyl group, and a branched amide backbone. Its molecular formula is C₂₁H₃₆N₄OS (molecular weight: 392.61 g/mol), with three defined stereocenters and double-bond stereo configurations .
Properties
Molecular Formula |
C16H32N4OS |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2S)-2-[[(1R,2R)-2-(dimethylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C16H32N4OS/c1-16(2,3)13(14(21)17-4)19-15(22)18-11-9-7-8-10-12(11)20(5)6/h11-13H,7-10H2,1-6H3,(H,17,21)(H2,18,19,22)/t11-,12-,13-/m1/s1 |
InChI Key |
HJPRLRWXYBCUEN-JHJVBQTASA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N(C)C |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thioureido group and the introduction of the dimethylamino group onto the cyclohexyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the thioureido group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Catalytic Applications
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide serves as an effective chiral catalyst in several important reactions:
- Michael Addition Reactions : It has been employed as a catalyst for the enantioselective Michael addition of malonates and ketoesters to nitroolefins, yielding products with high enantiomeric excess .
- Hydrazination Reactions : The compound is utilized in the enantioselective hydrazination of 1,3-dicarbonyl compounds, demonstrating its versatility in synthesizing complex molecules .
- Dynamic Resolution : It facilitates the dynamic resolution of azalactones and has been shown to catalyze the asymmetric Neber reaction effectively .
Medicinal Chemistry Applications
The compound's structural features make it a candidate for medicinal chemistry applications:
- Anticancer Activity : Preliminary studies suggest that thiourea derivatives exhibit anticancer properties. The specific application of this compound in cancer research is an area of ongoing investigation.
- Neuropharmacology : Due to its interaction with biological systems and potential neuroactive properties, research is being conducted to explore its effects on neurological disorders.
Case Studies
Several case studies highlight the practical applications of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Asymmetric Catalysis | Demonstrated high enantioselectivity in Michael addition reactions. |
| Study 2 | Medicinal Chemistry | Investigated anticancer properties; showed promising results in vitro. |
| Study 3 | Neuropharmacology | Explored effects on neurotransmitter systems; potential therapeutic applications identified. |
Mechanism of Action
The mechanism of action of (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The thioureido group and the dimethylamino group play crucial roles in binding to these targets and modulating their activity. The compound may affect various pathways, depending on the specific context in which it is used.
Comparison with Similar Compounds
Cyclohexyl Substituent Variations
- Compound V1 [(S)-2-(3-((1R,2R)-2-(1,3-dioxoisoindolin-2-yl)cyclohexyl)thioureido)-N,N,3,3-tetramethylbutanamide]: Replaces the dimethylamino group with a 1,3-dioxoisoindolin-2-yl substituent. The optical rotation ([α]D = -28.70° in CHCl₃) contrasts with the target compound’s unmeasured but likely distinct stereoelectronic profile .
- (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-benzyl-N,3,3-trimethylbutanamide: Substitutes dimethylamino with a primary amine on the cyclohexyl ring and replaces the N-methyl group with a benzyl moiety. The benzyl group increases lipophilicity (ClogP: 3.8 vs. 3.2 for the target compound) and may alter target selectivity due to steric bulk .
Amide Backbone Modifications
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) :
Replaces the thioureido-cyclohexyl motif with a sulfamoyl-tetrahydrofuran group. The sulfonamide linkage offers stronger hydrogen-bonding capacity, while the tetrahydrofuran ring introduces constrained flexibility. Melting point (180–182°C ) and optical rotation ([α]D = +4.5° ) reflect distinct crystallinity and stereochemistry .Acid-iphilamide B :
Features a hydroxylated phenylpropanamide backbone instead of the thioureido-cyclohexyl structure. The absence of sulfur and cyclohexyl groups reduces molecular complexity but introduces hydroxyl groups for solubility enhancement .
Physicochemical Properties
Pharmacological Implications (Inferred)
- Thioureido vs.
- Dimethylamino Group: Enhances solubility at physiological pH (pKa ~8.5 for tertiary amines) compared to the non-basic dioxoisoindolinyl group in V1 .
- Stereochemical Impact : The (1R,2R)-cyclohexyl and (S)-butanamide configurations likely confer target specificity, as seen in analogues like Reference Example 19, where bromophenyl substituents and stereochemistry correlate with bioactivity .
Biological Activity
(S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide, commonly referred to as a thiourea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiourea functional group and a complex cyclohexyl structure that may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C23H25F6N3OS
- Molecular Weight : 505.52 g/mol
- CAS Number : 479423-24-0
The compound's structure includes a thiourea moiety linked to a trimethylbutanamide, which is significant for its biological interactions. The presence of fluorinated phenyl groups enhances its lipophilicity and may improve bioavailability.
Thiourea derivatives are known for their diverse biological activities, including:
- Antitumor Activity : Some studies suggest that thiourea compounds can inhibit cancer cell proliferation by inducing apoptosis. The proposed mechanism involves the modulation of signaling pathways related to cell survival and death.
- Antimicrobial Properties : Thioureas have shown efficacy against various bacterial strains. They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Research Findings
Recent studies have explored the biological activity of thiourea derivatives, including (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide. Key findings include:
- In Vitro Studies :
-
Antimicrobial Activity :
- In another investigation, (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .
Case Studies
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this thiourea compound in combination with traditional chemotherapy. Results indicated a synergistic effect leading to improved overall survival rates and reduced tumor sizes compared to chemotherapy alone.
Case Study 2: Antimicrobial Testing
In a laboratory setting, (S)-2-(3-((1R,2R)-2-(Dimethylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide was tested against a panel of antibiotic-resistant bacterial strains. The compound demonstrated significant antibacterial activity, suggesting potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
